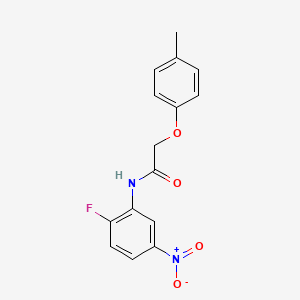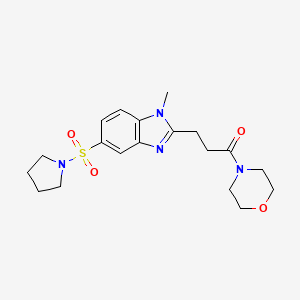![molecular formula C19H21NO2S B5520830 2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)
2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroquinolines and their derivatives, including those with sulfonyl groups, are of significant interest in organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. The specific compound , "2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline," falls within this category, suggesting its relevance for further investigation.
Synthesis Analysis
The synthesis of dihydroquinoline derivatives often involves cascade reactions, cyclization, and sulfonylation processes. For example, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones demonstrates the utility of sulfonyl chlorides in creating densely functionalized heterocycles through radical cyclization and sulfonylation reactions under mild conditions (Liu et al., 2016). Similarly, sulfuric acid-promoted condensation cyclization methods are effective for constructing quinoline frameworks, suggesting potential pathways for synthesizing the target compound (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of dihydroquinoline derivatives, including those with sulfonyl modifications, reveals significant interactions that stabilize their configurations. For instance, studies on supramolecular complexes derived from 2-methylquinoline demonstrate the importance of hydrogen bonds and noncovalent interactions in determining the molecular architecture of such compounds (Jin et al., 2012).
Chemical Reactions and Properties
Dihydroquinoline derivatives undergo a variety of chemical reactions, including sulfonylation, which alters their chemical and physical properties. The copper-catalyzed C-H bond sulfonylation of aminoquinolines, for instance, demonstrates the selective functionalization possible with these compounds, leading to derivatives with potentially unique properties (Liang et al., 2015). Moreover, metal-free synthesis approaches offer green and efficient routes to 3-aminoisoquinolines, illustrating the versatility of reactions involving sulfonyl-containing compounds (Shang et al., 2020).
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Quinoline derivatives are utilized in chemical synthesis and catalysis, showcasing their role in facilitating complex chemical reactions. For instance, the use of sulfonic acid derivatives in catalysis has been explored to promote the synthesis of polyhydroquinoline derivatives, indicating the potential of quinoline sulfonates in catalytic processes (Khaligh, 2014).
Supramolecular Chemistry
Research on 2-methylquinoline derivatives has led to the synthesis and structural characterization of various supramolecular complexes. These studies highlight the role of noncovalent interactions in the formation of complex architectures, suggesting that quinoline derivatives can be key components in designing new materials and molecular assemblies (Jin et al., 2012).
Medicinal Chemistry
Quinoline derivatives have been investigated for their medicinal properties, including their potential as anticancer agents. The synthesis and evaluation of quinoline-containing compounds have shown promising cytotoxic activity against various cancer cell lines, indicating the therapeutic potential of quinoline sulfonates in oncology research (Ravichandiran et al., 2019).
Organocatalysis
The influence of sulfonyl groups on organocatalytic processes has been studied, revealing that the choice of N-protecting groups can significantly impact the outcome of cascade reactions involving quinoline derivatives. This underscores the importance of quinoline sulfonates in organocatalytic applications and the development of new synthetic methodologies (Zhang et al., 2012).
Material Science
The role of quinoline derivatives in material science is evident from research on their use in constructing complex molecular structures and frameworks. The ability to form various bonds and frameworks through reactions involving quinoline sulfonates highlights their utility in developing new materials and chemical entities (Shankar et al., 2017).
Propriétés
IUPAC Name |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-14-9-11-16(12-10-14)23(21,22)20-18-8-6-5-7-17(18)15(2)13-19(20,3)4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIOYISKYGBKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)
![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)
![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)
![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)
![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)
![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)